molecular formula C16H14N2O4 B11606105 piperonylic acid [(Z)-[amino(p-tolyl)methylene]amino] ester

piperonylic acid [(Z)-[amino(p-tolyl)methylene]amino] ester

Cat. No.: B11606105
M. Wt: 298.29 g/mol
InChI Key: RNOQQHRHOFZNBY-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by its unique structure, which includes an amino group, a methylidene group, and a benzodioxole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the Eschenmoser coupling reaction. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are highly modular and scalable, making it feasible for both laboratory and industrial production. The yields of the synthesized compounds vary from 70% to 97%, surpassing other published methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE exerts its effects involves the inhibition of specific molecular targets. For instance, its tyrosine kinase inhibiting activity is attributed to its ability to bind to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition disrupts cellular processes such as proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosine kinase activity with high specificity makes it a valuable compound in cancer research .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C16H14N2O4/c1-10-2-4-11(5-3-10)15(17)18-22-16(19)12-6-7-13-14(8-12)21-9-20-13/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

RNOQQHRHOFZNBY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=C(C=C2)OCO3)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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